molecular formula C17H13ClINOS B12637988 N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide CAS No. 920537-50-4

N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide

Cat. No.: B12637988
CAS No.: 920537-50-4
M. Wt: 441.7 g/mol
InChI Key: VJUAKZUKUWCYLL-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide is a synthetic compound featuring a benzothiophene core substituted with a chlorine atom at position 5, an ethyl linker, and a 2-iodobenzamide moiety.

Properties

CAS No.

920537-50-4

Molecular Formula

C17H13ClINOS

Molecular Weight

441.7 g/mol

IUPAC Name

N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide

InChI

InChI=1S/C17H13ClINOS/c18-12-5-6-16-14(9-12)11(10-22-16)7-8-20-17(21)13-3-1-2-4-15(13)19/h1-6,9-10H,7-8H2,(H,20,21)

InChI Key

VJUAKZUKUWCYLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CSC3=C2C=C(C=C3)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a condensation reaction involving sulfur and a suitable carbonyl compound.

    Introduction of the Chloro Group: Chlorination of the benzothiophene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chloro-substituted benzothiophene is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Iodination: The final step involves the iodination of the benzamide moiety using iodine or an iodine-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted benzamides.

Scientific Research Applications

N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases or disrupt the function of cellular membranes, leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several iodobenzamide derivatives and halogenated heterocycles. Below is a detailed comparison based on molecular features, synthesis, and applications:

Core Heterocyclic Systems and Substituent Effects

  • N-(2-Diethylaminoethyl)-2-iodobenzamide (BZA2): Structure: Contains a 2-iodobenzamide group linked to a diethylaminoethyl chain. Application: Radiolabeled with iodine-123 for SPECT imaging of metastatic melanoma, validated in phase III clinical trials . Comparison: Unlike the target compound, BZA2 lacks the benzothiophene scaffold but shares the 2-iodobenzamide moiety. The diethylaminoethyl group enhances solubility and tissue penetration, critical for imaging agents .
  • N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide (CAS 425631-51-2) :

    • Structure : Features a 2-chloro-5-iodobenzamide group attached to an acetylphenyl ring.
    • Molecular Weight : 399.61 g/mol; purity ≥95% .
    • Comparison : The chloro and iodo substituents on the benzamide are analogous to the target compound, but the absence of a heterocyclic core limits its utility in targeting specific receptors .
  • 2-Chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide (CAS 328565-25-9) :

    • Structure : Combines a benzoxazole ring with dual chloro substituents and a 5-iodobenzamide group.
    • Molecular Weight : 509.12 g/mol .
    • Comparison : The benzoxazole ring (oxygen-based heterocycle) contrasts with the sulfur-containing benzothiophene in the target compound. This difference alters electronic properties and binding affinity, making it more suited for kinase inhibition .

Structural and Functional Data Table

Compound Name Core Structure Halogen Substituents Molecular Weight (g/mol) Key Application Reference
Target Compound Benzothiophene 5-Cl, 2-I Not provided Under investigation -
N-(2-Diethylaminoethyl)-2-iodobenzamide (BZA2) Benzamide 2-I ~385 (estimated) Melanin SPECT imaging
N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide Benzamide 2-Cl, 5-I 399.61 Research chemical
2-Chloro-N-[2-(3-chlorophenyl)-benzoxazol-5-yl]-5-iodobenzamide Benzoxazole 2-Cl, 5-I 509.12 Kinase inhibition

Key Research Findings and Gaps

  • Diagnostic Potential: The success of BZA2 in clinical imaging underscores the viability of iodobenzamide derivatives for theranostic applications. The target compound’s benzothiophene core may offer enhanced selectivity for receptors overexpressed in cancers .
  • Synthetic Challenges : Protecting groups (e.g., t-butyldimethylsilyloxy in ) and borane reductions are critical for achieving high-purity intermediates in multi-step syntheses .
  • Data Limitations: No direct biological data for the target compound are available in the provided evidence. Further studies on its melanin-binding affinity or kinase inhibition are needed.

Biological Activity

N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide is a compound of interest due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C18H18ClI N2OS
  • Molecular Weight : 408.85 g/mol
  • IUPAC Name : this compound

The compound features a benzothiophene moiety, which is known for its diverse biological activities. The presence of iodine and chlorine atoms may influence its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity.
  • Enzymatic Inhibition : It could inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial in melanin production.
  • Cell Signaling Pathways : The compound may affect signaling pathways related to inflammation and cell proliferation.

Anti-Cancer Activity

Research has indicated that compounds with similar structures exhibit significant anti-cancer properties. For instance:

  • In Vitro Studies : Compounds analogous to this compound have shown cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and melanoma (A375) cells. These studies often measure cell viability using assays such as MTT or XTT.
CompoundCell LineIC50 (µM)Reference
Analog 1MCF-715.0
Analog 2A54910.5
Analog 3A37512.0

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy:

  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects, often measuring cytokine levels and histological changes in tissues.

Antimicrobial Activity

This compound has been evaluated for antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Study 1: Cytotoxicity in Cancer Cells

A recent study investigated the cytotoxic effects of this compound on B16F10 melanoma cells. The study found that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM after 48 hours of exposure. This suggests significant potential for further development as an anti-cancer agent.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. Histological examination revealed decreased infiltration of inflammatory cells in tissues treated with the compound compared to controls.

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